
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
The compound “2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a fluorophenyl group at the 2-position and a carboxylic acid group at the 5-position. Additionally, there is a methyl group at the 4-position of the thiazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the substituents. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The fluorophenyl and carboxylic acid groups would contribute to the polarity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The fluorophenyl group might increase the compound’s lipophilicity.Aplicaciones Científicas De Investigación
Fluorescence Studies for Aluminium Detection
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been studied for their potential in detecting Aluminium (Al^3+) ions. These compounds, which include variations of the thiazole chromophore, show significant UV-visible absorbance changes upon coordination with Al^3+, making them suitable for fluorescence studies in detecting Al^3+ ions, especially in biological contexts (Lambert et al., 2000).
Antimicrobial Applications
Compounds derived from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide have shown promising antimicrobial activity. These compounds were synthesized and tested for their antibacterial and antifungal properties, displaying significant in vitro effectiveness (Dengale et al., 2019).
Photodegradation Analysis
The photodegradation behavior of related thiazole-containing compounds has been studied, providing insights into the stability and degradation patterns of these compounds under light exposure. This research is crucial for understanding the stability and potential environmental impact of such compounds (Wu et al., 2007).
Corrosion Inhibition
Thiazole-based pyridine derivatives, which can be synthesized using compounds related to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, have been studied for their potential as corrosion inhibitors for mild steel. These studies offer insights into the protective capabilities of these compounds against corrosion, particularly in acidic environments (Chaitra et al., 2016).
Synthesis and Characterization
Various methods for synthesizing and characterizing thiazole compounds, including those related to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, have been developed. These methods are vital for producing these compounds for various research and industrial applications (Zhang et al., 2019).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug molecule, studies could be conducted to determine its efficacy, safety, and mechanism of action.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature sources are needed.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVWEQIDYVHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1027513-59-2 | |
| Record name | 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



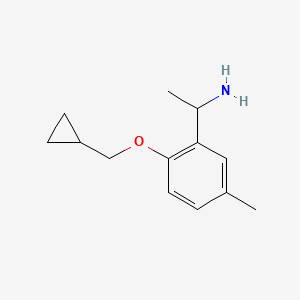
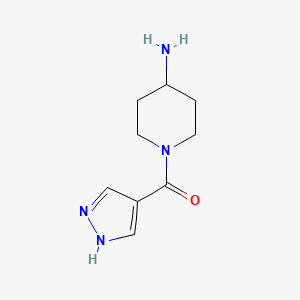

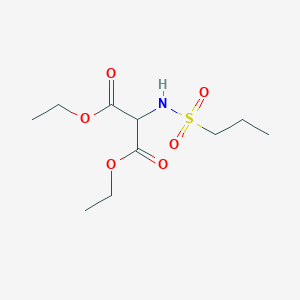
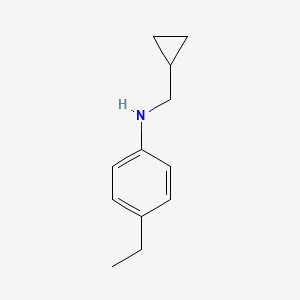


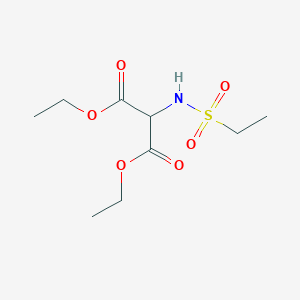
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
amine](/img/structure/B1438930.png)
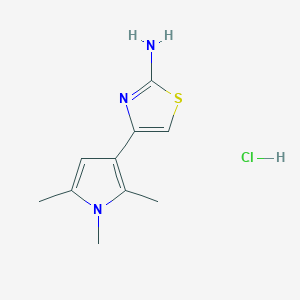
![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)
